molecular formula C9H7NS B1321428 Quinoline-3-thiol CAS No. 76076-35-2

Quinoline-3-thiol

Cat. No. B1321428
CAS RN: 76076-35-2
M. Wt: 161.23 g/mol
InChI Key: ZPKXXXUAUKOZJA-UHFFFAOYSA-N
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Description

Quinoline-3-thiol is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds with a bicyclic structure that includes a benzene ring fused to a pyridine ring. The thiol group in this compound refers to a sulfur-hydrogen (-SH) functional group attached to the third carbon of the quinoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of extensive research due to their biological and chemical significance. A novel approach to synthesizing 2-acylthieno[2,3-b]quinolines involves Cu-TEMPO catalyzed dehydrogenation and sp2-C-H functionalization using elemental sulfur as a thiol surrogate, as reported in a solvent-free synthesis from 2-haloquinolinyl ketones . Another study describes the synthesis of quinoline-4(1H)-thiones from o-alkynylanilines and aroyl isothiocyanates through a base-promoted process, which includes a 6-exo-dig S-cyclization followed by rearrangement . Additionally, a copper-catalyzed three-component cascade cyclization has been used to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles, highlighting the versatility of sulfur atoms in controlling regioselectivity and serving as a transformable group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiol group at the third position of the quinoline ring. The quinoline core itself is a stable bicyclic system that can participate in various chemical reactions. The thiol group is known for its nucleophilicity and ability to form strong bonds with metals, which can be exploited in different chemical transformations and applications.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, the synthesized 2-acylthieno[2,3-b]quinolines can further react through Friedländer annulation, reduction, and alkene functionalization . The Pummerer reaction has been utilized in the modular synthesis of alkyl quinoline-3-carboxylates and 3-arylquinolines from amino acids, demonstrating the synthetic potential of quinoline derivatives . Moreover, the thiol group in this compound can participate in thioetherification reactions, as shown in the electrochemical C-H/S-H oxidative cross-coupling between quinoxalin-2(1H)-ones and thiols .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by both the quinoline core and the thiol functional group. The aromatic nature of the quinoline ring contributes to the compound's stability and potential aromatic interactions. The thiol group is known for its ability to bind to metals, which can affect the compound's solubility, boiling point, and melting point. These properties are crucial when considering the compound's applications in various chemical processes and its behavior in different environments.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Quinoline derivatives, including those involving quinoline-3-thiol, have been extensively researched for their antibacterial and antimicrobial properties. Studies have found these compounds effective against a broad spectrum of bacteria and fungi. For instance, certain quinoline derivatives synthesized through microwave-assisted processes demonstrated potent antibacterial activity (Naik et al., 2010). Additionally, another research synthesized 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, revealing their strong in vitro antimicrobial efficacy against various bacteria and fungi (Faldu et al., 2014). Similarly, 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position also showed significant antimicrobial properties (Vaghasiya et al., 2014).

Antioxidant and Antinociceptive Properties

Quinoline derivatives are also researched for their antioxidant and antinociceptive (pain-relieving) effects. A study investigating the antioxidant effect of quinoline derivatives found that these compounds could reduce lipid peroxidation and exhibited antinociceptive activity in vivo (Wilhelm et al., 2017).

Anticancer Applications

Quinoline and its derivatives have shown promise in cancer researchdue to their potential anticancer activities. They have been observed to inhibit various cancer drug targets and possess a broad spectrum of biological activities beneficial in cancer treatment. For example, quinoline compounds have been identified for their effective anticancer activity and have been examined for their mechanisms of action in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011). Additionally, certain quinoline derivatives containing an azole nucleus have demonstrated antiproliferative and proapoptotic activity in prostate cancer cells, showing potential as proteasome inhibitors (Adsule et al., 2006).

Corrosion Inhibition

This compound and its derivatives have been researched for their ability to inhibit corrosion, particularly in mild steel. This is significant in industrial applications where corrosion resistance is crucial. Studies have shown that these compounds act as effective corrosion inhibitors in acidic environments, which is relevant for various industrial processes (Mistry et al., 2013).

Detection and Imaging Applications

In the field of detection and imaging, quinoline derivatives have been developed as fluorescent probes for selective detection. For instance, a study developed a quinoline-based fluorescent probe for detecting cysteine in cells, highlighting its potential in biomedical imaging and diagnostics (Jung et al., 2012).

Safety and Hazards

Quinoline-3-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized under Acute oral toxicity (Category 3), Acute dermal toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Germ Cell Mutagenicity (Category 2), and Carcinogenicity (Category 1B) .

Future Directions

Quinoline and its derivatives have been the subject of extensive research due to their wide range of bioactivities . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

quinoline-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKXXXUAUKOZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617985
Record name Quinoline-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76076-35-2
Record name Quinoline-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Compound 2.1 was prepared by a modification of the published procedure of Albert and Barlin (J. Chem. Soc. 2384-2396 (1959)). 3-Aminoquinoline (15.0 g, 105 mmol) was suspended in a mixture of 10N HCl (40 mL), ice (21 g) and water (100 mL) at 0-5° C., before sodium nitrite (7.6 g, 110 mmol) was added slowly. The mixture was then added portionwise to another solution of potassium ethyl xanthate (20.8 g, 125 mmol) in water (60 mL) at 45° C. The mixture was heated for 1 h before cooling off. The mixture was then extracted with ether. The ethereal solution was washed with 2N NaOH solution, water, and brine before drying over magnesium sulfate. After filtration, the removal of the solvent gave a brown oil (15 g), which was then dissolved in ethanol (150 mL) and refluxed with KOH (25 g) under nitrogen overnight. The ethanol solvent was then removed under vacuum, and the residue was separated between water and ether. The ethereal solution was discarded. The aqueous solution was acidified to pH =˜4, before it was extracted with ether. Then ethereal solution was washed with brine, dried over magnesium sulfate, filtered and concentrated under vacuum to give crude product (7.5 g) as a brown oil. Subsequent flash chromatography with eluent (0%-5%-10% ethyl acetate/dichloromethane) produced 3-mercaptoquinoline (2.1) (5.35 g, 32% yield) as a solid.
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15 g
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21 g
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7.6 g
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40 mL
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60 mL
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Synthesis routes and methods III

Procedure details

Compound 85.1 was prepared by a modification of the published procedure of Albert and Barlin (J. Chem. Soc. 2384–2396 (1959). 3-Aminoquinoline (15.0 g, 105 mmol) was suspended in a mixture of ION HCl (40 mL), ice (21 g) and water (100 mL) at 0–5° C., before sodium nitrite (7.6 g, 110 mmol) was added slowly. The mixture was then added portionwise to another solution of potassium ethyl xanthate (20.8 g, 125 mmol) in water (60 mL) at 45° C. The mixture was heated for 1 hr before cooling off. The mixture was then extracted with ether. The ethereal solution was washed with 2N NaOH solution, water, and brine before drying over magnesium sulfate. After filtration, the removal of the solvent gave a brown oil (15 g), which was then dissolved in ethanol (150 mL) and refluxed with KOH (25 g) under nitrogen overnight. The ethanol solvent was then removed under vacuum, and the residue was separated between water and ether. The ethereal solution was discarded. The aqueous solution was acidified to pH=˜4, before it was extracted with ether. Then ethereal solution was washed with brine, dried over magnesium sulfate, filtered and concentrated under vacuum to give crude product (7.5 g) as a brown oil. Subsequent flash chromatography with eluent (0%–5%–10% ethyl acetate/dichloromethane) produced 3-mercaptoquinoline (85.1) (5.35 g, 32% yield) as a solid.
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15 g
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40 mL
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21 g
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7.6 g
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100 mL
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20.8 g
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60 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline-3-thiol
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Reactant of Route 6
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